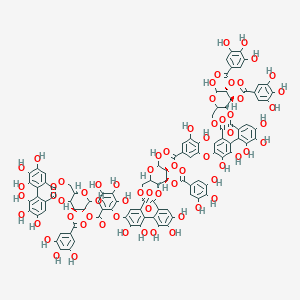

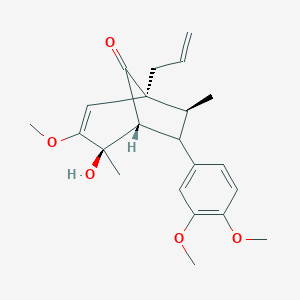

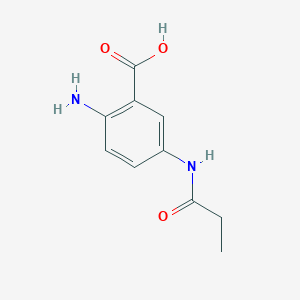

![molecular formula C7H5NS2 B008807 Thieno[2,3-c]piridina-7(6H)-tiona CAS No. 104587-44-2](/img/structure/B8807.png)

Thieno[2,3-c]piridina-7(6H)-tiona

Descripción general

Descripción

Thieno[2,3-c]pyridine-7(6H)-thione belongs to the class of thienopyridines, a group of sulfur-containing heterocyclic compounds that have been widely studied for their diverse chemical properties and potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives involves multiple steps, including electrophilic substitution, lithiation, and cyclization reactions. For instance, thieno[3,2-b]pyridine derivatives have been synthesized through the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding various derivatives after electrophilic substitution and lithiation at specific positions on the thiophene ring (Klemm & Louris, 1984).

Molecular Structure Analysis

Molecular structure analyses of thieno[2,3-c]pyridine derivatives often involve spectral data such as 1H and 13C NMR, revealing their aromatic character and the planarity of the thieno[2,3-b]pyridine residue. Such analyses provide insights into the electronic and spatial configuration, crucial for understanding their chemical behavior (Pinheiro et al., 2012).

Chemical Reactions and Properties

Thieno[2,3-c]pyridine-7(6H)-thione and its derivatives undergo various chemical reactions, including electrophilic substitutions, cyclizations, and reactions with halogenated compounds to yield a wide range of functionalized derivatives. These reactions are pivotal for the synthesis of complex heterocyclic compounds and for modifications that enhance their chemical properties for specific applications (Elneairy, 2010).

Physical Properties Analysis

The physical properties of thieno[2,3-c]pyridine derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. This method provides detailed information on the molecular and crystal lattice structure, which is essential for understanding their stability, solubility, and reactivity (Pinheiro et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-c]pyridine-7(6H)-thione derivatives include their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their photophysical properties. Studies have shown that the introduction of substituents into the thieno[2,3-c]pyridine ring can significantly influence these properties, affecting their potential applications in organic synthesis, materials science, and pharmaceutical chemistry (Molenda et al., 2023).

Aplicaciones Científicas De Investigación

Inhibidores de cinasa ATP-miméticos

Los derivados de Thieno[2,3-c]piridina se han utilizado en la síntesis de inhibidores de cinasa ATP-miméticos. Estos inhibidores son importantes en el campo de la química medicinal, ya que pueden interferir con la actividad de las cinasas, proteínas que desempeñan un papel clave en los procesos celulares .

Inhibidores de GRK2

El compuesto se ha utilizado en el desarrollo de inhibidores para la cinasa 2 del receptor acoplado a proteína G (GRK2), una proteína involucrada en las enfermedades cardiovasculares y el cáncer. Un proceso de optimización impulsado por la estructura condujo a la preparación de inhibidores potentes y altamente eficientes en cuanto a ligando .

Agentes antiproliferativos

Las Thieno[2,3-b]piridinas, una clase de compuestos relacionados, han mostrado una potente actividad antiproliferativa contra una serie de líneas celulares tumorales . Esto sugiere aplicaciones potenciales de Thieno[2,3-c]piridina-7(6H)-tiona en la investigación del cáncer.

Mejorar la solubilidad acuosa

Se han realizado esfuerzos para mejorar la solubilidad acuosa de las Thieno[2,3-b]piridinas, lo cual es crucial para su aplicación clínica. Una estrategia implicó sustituir el átomo de azufre por nitrógeno, lo que resultó en una estructura central de 1H-pirrolo[2,3-b]piridina .

Formulación de fármacos

Los derivados de Thieno[2,3-b]piridina se han cargado en una matriz de polímero de colesterol-poli(alilamina) para la solubilización en agua. Este enfoque aumentó la potencia del compuesto contra las células de adenocarcinoma pancreático humano .

Agentes antivirales y antimicrobianos

Los derivados de Thienotiofeno, que incluyen this compound, han mostrado diversas aplicaciones como agentes antivirales y antimicrobianos .

Mecanismo De Acción

Target of Action

Thieno[2,3-c]pyridine-7(6H)-thione is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The inhibition of GRK2 by Thieno[2,3-c]pyridine-7(6H)-thione affects the downstream signaling pathways of GPCRs . .

Result of Action

The molecular and cellular effects of Thieno[2,3-c]pyridine-7(6H)-thione’s action primarily involve the inhibition of GRK2, which can modulate the function of GPCRs . This modulation can potentially influence a variety of physiological processes, given the widespread role of GPCRs in the body .

Direcciones Futuras

Propiedades

IUPAC Name |

6H-thieno[2,3-c]pyridine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQICVSZKZQLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562791 | |

| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104587-44-2 | |

| Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

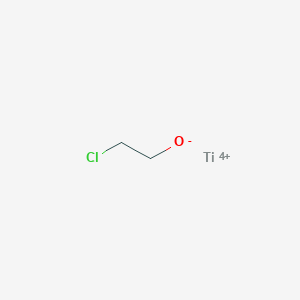

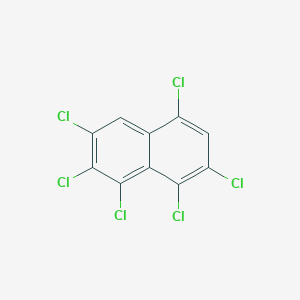

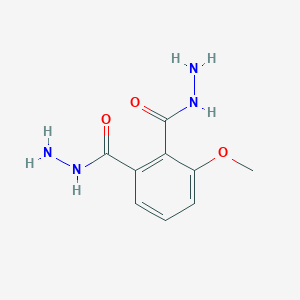

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)